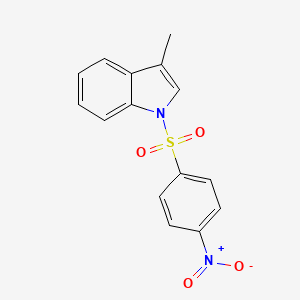
3-Methyl-1-(4-nitrobenzene-1-sulfonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole is a compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a methyl group at the 3-position, a nitrophenylsulfonyl group at the 1-position, and an indole core structure. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole typically involves the reaction of 3-methylindole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) solvent.
Substitution: Electrophiles such as alkyl halides, Lewis acids as catalysts.
Major Products Formed
Oxidation: 3-Methyl-1-((4-aminophenyl)sulfonyl)-1H-indole.
Reduction: 3-Methyl-1-((4-mercaptophenyl)sulfonyl)-1H-indole.
Substitution: Various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The indole core structure can also interact with various receptors and signaling pathways, modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-((4-aminophenyl)sulfonyl)-1H-indole: Similar structure but with an amino group instead of a nitro group.
3-Methyl-1-((4-mercaptophenyl)sulfonyl)-1H-indole: Similar structure but with a thiol group instead of a nitro group.
3-Methyl-1-((4-chlorophenyl)sulfonyl)-1H-indole: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole is unique due to the presence of the nitrophenylsulfonyl group, which imparts distinct chemical and biological properties. This compound’s specific functional groups allow for unique interactions with molecular targets, making it valuable for various scientific research applications.
Propiedades
Número CAS |
697742-45-3 |
|---|---|
Fórmula molecular |
C15H12N2O4S |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
3-methyl-1-(4-nitrophenyl)sulfonylindole |
InChI |
InChI=1S/C15H12N2O4S/c1-11-10-16(15-5-3-2-4-14(11)15)22(20,21)13-8-6-12(7-9-13)17(18)19/h2-10H,1H3 |
Clave InChI |
KUJHAQXRRKRAHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)
![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)

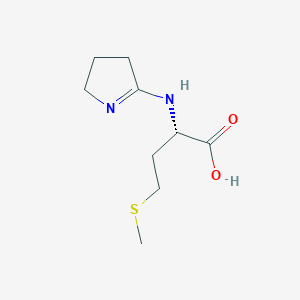
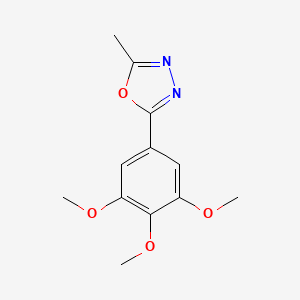
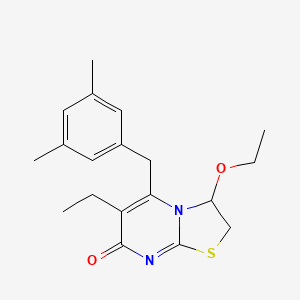
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
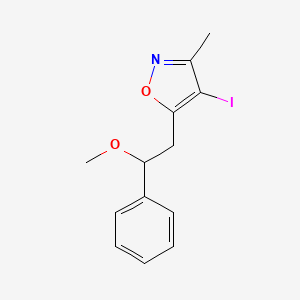

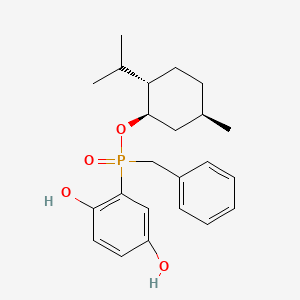
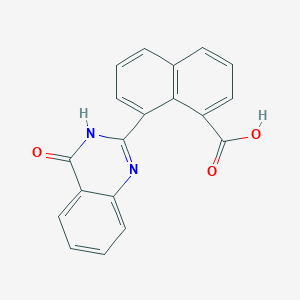
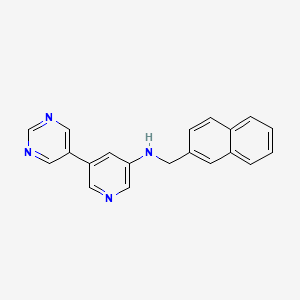
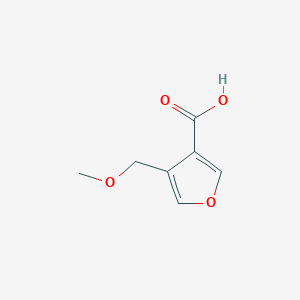
![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)
